![molecular formula C15H19N3O B2688670 2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396808-06-2](/img/structure/B2688670.png)

2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

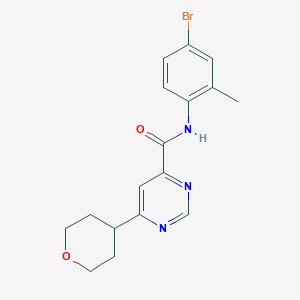

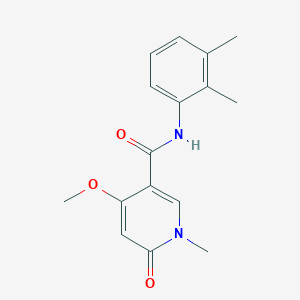

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles and Their Anticancer Activity was reported . Another study reported the oxidative [3+2]cycloaddition of 2-subtituted ethynylphosphonates with in situ generated pyridinium-N-imines and their annulated analogs .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For instance, one study reported the structure-based design, synthesis, and anticancer activity of novel inhibitors of protein kinase CK2 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds . Another study reported the [3+2] Cycloaddition of N-Aminopyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 .Scientific Research Applications

Insecticidal Applications :

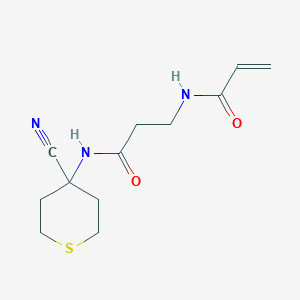

- A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This suggests potential insecticidal applications of related compounds (Fadda et al., 2017).

Antimicrobial Activity :

- Bondock et al. (2008) conducted research on the antimicrobial activity of new heterocycles, including those incorporating a cyanoacetamide moiety, indicating the potential of such compounds in developing antimicrobial agents (Bondock et al., 2008).

Therapeutic Potential in Alzheimer's Disease :

- Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, which are key factors in Alzheimer's disease. This suggests a potential therapeutic application of similar compounds in treating neurodegenerative disorders (Umar et al., 2019).

Antitumor Activity :

- Albratty et al. (2017) explored the antitumor activity of various heterocyclic compounds, including pyrimidine, coumarin, and pyrazole derivatives, suggesting the potential of similar compounds in cancer treatment (Albratty et al., 2017).

Corrosion Inhibition :

- Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their efficiency as corrosion inhibitors, highlighting another application of related compounds in materials science (Yıldırım & Cetin, 2008).

Coordination Complexes and Antioxidant Activity :

- Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, which showed significant antioxidant activity. This points to potential applications in developing antioxidants (Chkirate et al., 2019).

Mechanism of Action

Target of Action

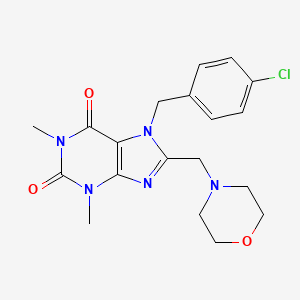

Compounds with similar pyrazolo[1,5-a]pyridine structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to alterations in cell cycle progression and induction of apoptosis .

Biochemical Pathways

Compounds with similar structures have been shown to affect the cdk2/cyclin a2 pathway, which plays a crucial role in cell cycle regulation .

Result of Action

Similar compounds have been shown to exert significant alterations in cell cycle progression and induce apoptosis within cells .

Safety and Hazards

Future Directions

The future directions of research on similar compounds have been suggested. For instance, one study reported that compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . Another study reported that the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name |

2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-15(9-12-5-1-2-6-12)16-10-13-11-17-18-8-4-3-7-14(13)18/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZYUTIEJLZJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2688596.png)

![N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide](/img/structure/B2688599.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688604.png)

![2-Chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]propanamide](/img/structure/B2688605.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2688606.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester](/img/structure/B2688609.png)